molecular formula C4H8O4 B119610 L-Threose CAS No. 95-44-3

L-Threose

Cat. No. B119610
CAS RN: 95-44-3
M. Wt: 120.1 g/mol
InChI Key: YTBSYETUWUMLBZ-IMJSIDKUSA-N
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Description

L-Threose is a four-carbon monosaccharide with the molecular formula C4H8O4 . It has a terminal aldehyde group rather than a ketone in its linear chain, and so is considered part of the aldose family of monosaccharides . The this compound name can be used to refer to both the D- and L- stereoisomers .


Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the degradation of L-xylose through the oxime and tetraacetyl-L-xylononitrile to this compound diacetamide . Another method involves the synthesis of α-L-threose nucleic acid monomers, which can be readily converted to nucleoside 2′-phosphoramidites or 3′-triphosphates for solid-phase and polymerase-mediated synthesis .


Molecular Structure Analysis

This compound, the enantiomer of D-Threose, has the R configuration at C2 and the S configuration at C3 . This compound is a diastereomer of both erythrose enantiomers . In general, a structure with n stereocenters will have 2^n different stereoisomers .


Chemical Reactions Analysis

Under acidic conditions and elevated temperature (pH 3.3 at 90°C), this compound was found to be significantly more resistant to acid-mediated degradation than DNA and RNA . The resilience of this compound toward low pH environments is due to a slower rate of depurination caused by induction of the 2′-phosphodiester linkage .


Physical And Chemical Properties Analysis

This compound is a syrupy substance that is very soluble in water . It has a molar mass of 120.104 g·mol−1 .

Scientific Research Applications

L-Threose has a wide range of applications in scientific research. It is used as a substrate in the synthesis of various polysaccharides, including chitosan and hyaluronic acid. Additionally, this compound is used in the synthesis of glycoproteins, glycolipids, and other biomolecules. It is also used in the production of cell culture media, which is essential for the growth and maintenance of cell cultures in the laboratory. Furthermore, this compound is used in the production of therapeutic proteins, such as insulin, growth hormones, and erythropoietin.

Mechanism of Action

L-Threose is a substrate for the enzyme glucose isomerase, which catalyzes the reversible interconversion of glucose and fructose to this compound. This enzyme is found in the pentose phosphate pathway, which is an important metabolic process in all living organisms. In this pathway, this compound is converted to L-Fructose, which is then further metabolized to form other metabolites, including ribose-5-phosphate and NADPH.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is an essential component of the pentose phosphate pathway, which is an important metabolic process in all living organisms. This pathway is responsible for the production of NADPH, which is essential for the synthesis of fatty acids, cholesterol, and other biomolecules. Additionally, this compound is involved in the synthesis of glycoproteins, glycolipids, and other biomolecules. Furthermore, this compound is used in the production of therapeutic proteins, such as insulin, growth hormones, and erythropoietin.

Advantages and Limitations for Lab Experiments

L-Threose is a versatile molecule with a wide range of applications in biochemistry, molecular biology, and medical research. It is easy to synthesize and has a wide range of biochemical and physiological effects. However, it is important to note that this compound is not stable in acidic conditions and can be easily degraded. Additionally, this compound is not very soluble in water, making it difficult to use in some laboratory experiments.

Future Directions

The future of L-Threose research is very promising. There are several potential applications of this compound, including its use in the production of therapeutic proteins, such as insulin, growth hormones, and erythropoietin. Additionally, this compound could be used to produce polysaccharides, such as chitosan and hyaluronic acid. Furthermore, this compound could be used in the production of cell culture media, which is essential for the growth and maintenance of cell cultures in the laboratory. Finally, further research is needed to explore the potential of this compound as an anti-cancer agent.

Biochemical Analysis

Biochemical Properties

L-Threose has been found to interact with various enzymes and proteins. For instance, it has been studied as a substrate for aldose reductase in the lens . The rat lens enzyme present in fresh homogenate as well as after 100 fold purification was found to utilize this compound . The specificity of the reaction was affirmed by its inhibition with sorbinil and quercetin, the well-known aldose reductase inhibitors .

Cellular Effects

It is known that by virtue of its free aldehyde group, this compound can form Schiff-bases with tissue proteins, potentially altering their normal function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as aldose reductase. It has been suggested that this compound may be detoxified to L-threitol by aldose reductase in the lens . This process involves the oxidation of this compound to L-erythrulose .

Temporal Effects in Laboratory Settings

It has been found that under acidic conditions and elevated temperature (pH 3.3 at 90°C), α-L-threose nucleic acid (TNA) was found to be significantly more resistant to acid-mediated degradation than DNA and RNA .

Metabolic Pathways

In the catabolic pathway for this compound, EltD catalyzes the oxidation of this compound to L-erythrulose . LerK then catalyzes the ATP-dependent phosphorylation of L-erythrulose to generate L-erythrulose 1-phosphate . Finally, LerI catalyzes the isomerization of L-erythrulose 1-phosphate to generate D-erythrulose 4-phosphate .

properties

IUPAC Name

(2R,3S)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915184, DTXSID601017426
Record name L-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95-44-3, 29884-64-8
Record name L-Threose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Threose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Threose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-threose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.200
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Record name THREOSE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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